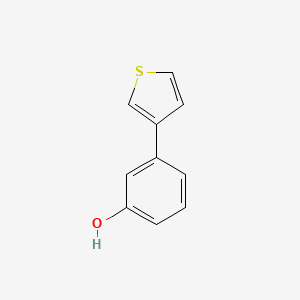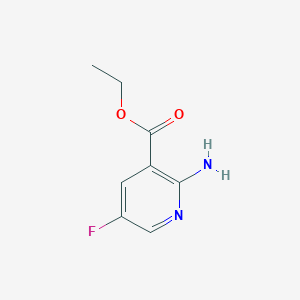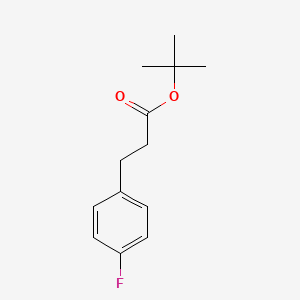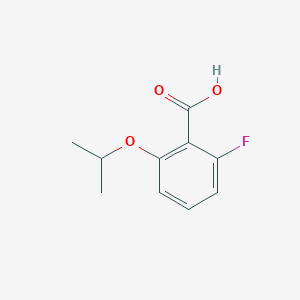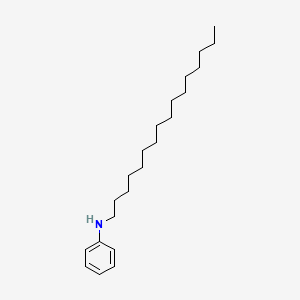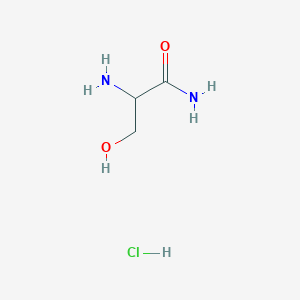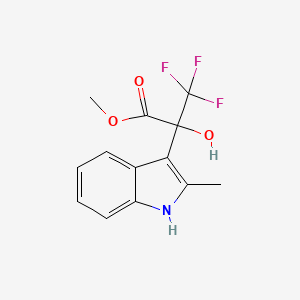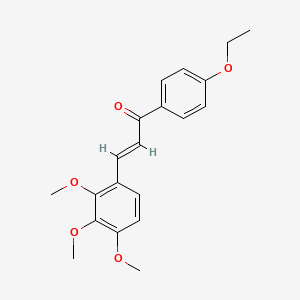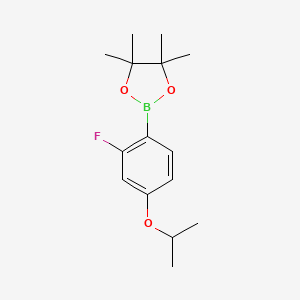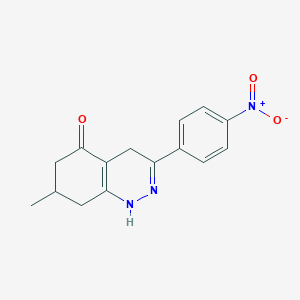
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is a polycyclic aromatic hydrocarbon (PAH) compound that is commonly used in scientific research. This compound is a member of the cinnolinone family, which includes a variety of compounds with similar structures. It is a colorless solid that is soluble in water and is known for its stability and low toxicity. 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has a variety of applications in scientific research, including in medicinal chemistry and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one involves the condensation of 4-nitrobenzaldehyde with 2-amino-3-methylbutanoic acid followed by cyclization to form the pentahydrocinnoline ring system. The resulting intermediate is then subjected to reduction and acylation to yield the final product.
Starting Materials
4-nitrobenzaldehyde, 2-amino-3-methylbutanoic acid, Sodium borohydride, Acetic anhydride, Sodium acetate, Methanol, Ethanol, Diethyl ether, Wate
Reaction
Step 1: Condensation of 4-nitrobenzaldehyde with 2-amino-3-methylbutanoic acid in methanol or ethanol using sodium acetate as a catalyst to form the intermediate Schiff base., Step 2: Cyclization of the Schiff base intermediate by heating with acetic anhydride in the presence of sodium acetate to form the pentahydrocinnoline ring system., Step 3: Reduction of the nitro group in the pentahydrocinnoline intermediate using sodium borohydride in methanol or ethanol to yield the corresponding amine., Step 4: Acylation of the amine intermediate with acetic anhydride in the presence of sodium acetate to form the final product, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.
科学研究应用
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has a variety of applications in scientific research. It has been used as a model compound to study the structure and reactivity of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-ones. It has also been used to study the metabolism of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-ones in the environment. Additionally, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anticancer drugs.
作用机制
The exact mechanism of action of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and cyclooxygenase.
生化和生理效应
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, antifungal, and anticancer properties. Additionally, it has been shown to reduce the activity of certain enzymes, such as monoamine oxidase and cyclooxygenase, which are involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, it is soluble in water, making it easy to handle and use in experiments. A limitation is that it is not easily synthesized, meaning that it must be purchased from a chemical supplier. Additionally, it is a relatively toxic compound, meaning that it must be handled with caution in the laboratory.
未来方向
There are a number of potential future directions for 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and biochemistry. Additionally, further research could be done to explore the potential of using this compound as a starting material in the synthesis of various pharmaceuticals. Finally, further research could be done to explore the potential of using this compound as an environmental pollutant and to understand the mechanisms of its environmental degradation.
属性
IUPAC Name |
7-methyl-3-(4-nitrophenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-6-14-12(15(19)7-9)8-13(16-17-14)10-2-4-11(5-3-10)18(20)21/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTACTNONNRPADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
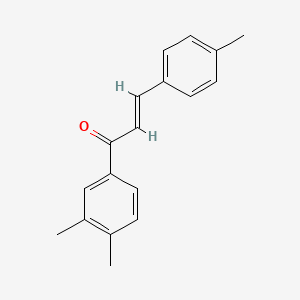
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
